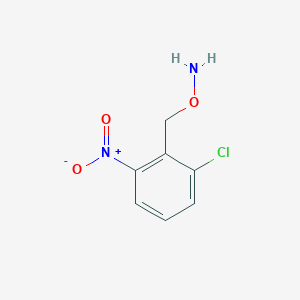
o-(2-Chloro-6-nitrobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-Chloro-6-nitrobenzyl)hydroxylamine: is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-6-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Chloro-6-nitrobenzyl)hydroxylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-(2-Chloro-6-nitrobenzyl)hydroxylamine can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of o-(2-Chloro-6-nitrobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro and chloro substituents play a crucial role in modulating its reactivity and binding affinity.
Comparación Con Compuestos Similares
- o-(4-Nitrobenzyl)hydroxylamine
- o-(2-Chloro-4-nitrobenzyl)hydroxylamine
- o-(2-Bromo-6-nitrobenzyl)hydroxylamine
Comparison: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is unique due to the specific positioning of the chloro and nitro groups on the benzyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups (chloro and nitro) enhances its electrophilic nature, which can be advantageous in certain chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C7H7ClN2O3 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
O-[(2-chloro-6-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClN2O3/c8-6-2-1-3-7(10(11)12)5(6)4-13-9/h1-3H,4,9H2 |
Clave InChI |
WEJPEXLXYXUHKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CON)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


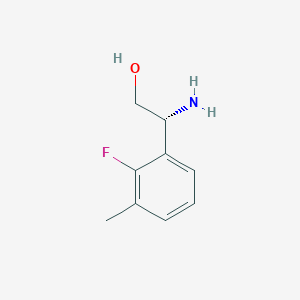
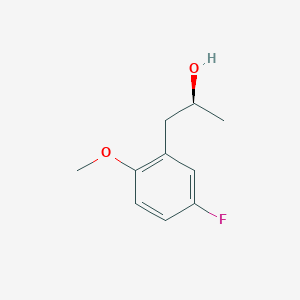
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
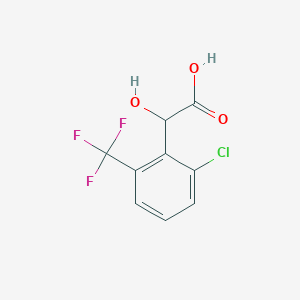
![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
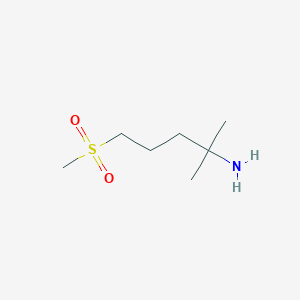
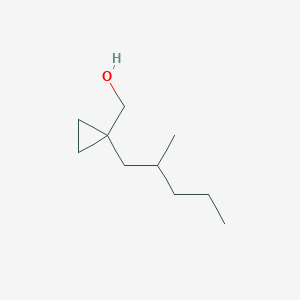
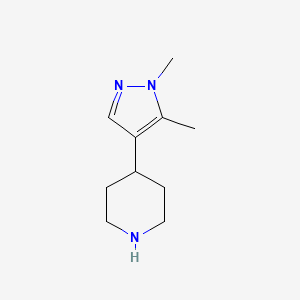
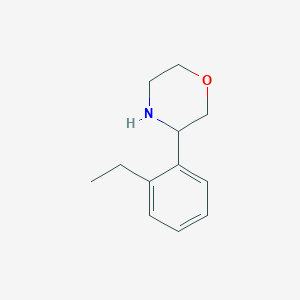
![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
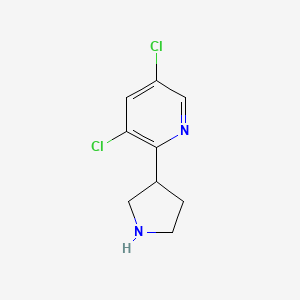
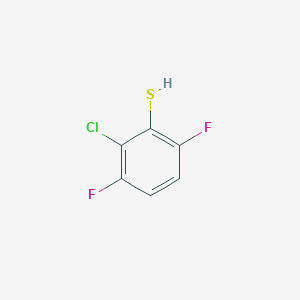

![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
